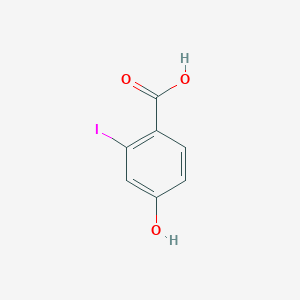

4-Hydroxy-2-iodobenzoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of salicylic acid. This process typically uses iodine and an oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds as follows:

C7H6O3+I2+KIO3→C7H5IO3+KI+H2O

The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions. For example, methyl 2-hydroxy-4-iodobenzoate was synthesized via esterification of the parent acid with methanol under acidic conditions . Similarly, hydrazide derivatives of iodobenzoic acids (e.g., 2-iodobenzohydrazide) have been prepared by reacting methyl esters with hydrazine hydrate, yielding products with 67–72% efficiency .

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl 2-hydroxy-4-iodobenzoate | 72% | |

| Hydrazide formation | Hydrazine hydrate, ethanol | 2-Iodobenzohydrazide | 70% |

Condensation Reactions

The carboxylic acid and hydroxyl groups enable condensation with carbonyl compounds. Hydrazide–hydrazones derived from iodobenzoic acids show significant antimicrobial and antiproliferative activity . For example:

-

Hydrazone formation : Reaction of 2-iodobenzohydrazide with aromatic aldehydes (e.g., 3,5-dichloro-2-hydroxybenzaldehyde) yields N-[(substituted phenyl)methylidene] derivatives with 51–91% efficiency .

Table 2: Biological Activity of Hydrazone Derivatives

| Compound | Activity (MIC, µg/mL) | Cancer Cell IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-[(3,5-diiodophenyl)methylidene]-2-iodobenzohydrazide | 0.48–3.91 (antibacterial) | 0.77–45.42 (anticancer) |

Oxidation and Reduction

The hydroxyl group can be oxidized to a quinone under strong oxidizing conditions, though iodine’s electron-withdrawing effect may stabilize the phenolic structure. Conversely, catalytic hydrogenation removes the iodine atom, yielding 4-hydroxybenzoic acid .

Notable Reaction

Biological Interactions

4-Hydroxy-2-iodobenzoic acid derivatives exhibit:

-

Antimicrobial properties : MIC values as low as 0.48 µg/mL against Micrococcus luteus .

-

Antiproliferative effects : IC₅₀ values of 0.77 µM against glioblastoma cells .

-

Enzyme inhibition : Potential interactions with 4-hydroxybenzoate 3-monooxygenase, a flavoprotein involved in bacterial benzoate degradation .

Crystallographic and Structural Studies

The compound’s crystal structure (monoclinic, P2₁/c symmetry) reveals intramolecular hydrogen bonding between the hydroxyl and carboxylate groups, stabilizing the planar conformation .

Key Structural Parameters

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Hydroxy-2-iodobenzoic acid has been explored for its potential therapeutic properties :

- Antimicrobial Activity : Studies have indicated that halogenated benzoic acids can exhibit significant antibacterial properties. Research has focused on the compound's ability to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Effects : The compound has been investigated for its role in modulating inflammatory pathways, which may be beneficial in treating inflammatory diseases. Its hydroxyl group may interact with inflammatory mediators, enhancing its therapeutic profile .

Biochemical Applications

The compound serves as a biochemical probe in various studies:

- Enzyme Interactions : Research has shown that this compound can interact with specific enzymes, influencing their activity. This property makes it a valuable tool for studying enzyme kinetics and mechanisms .

- Detection of Sulfhydryl Groups : It acts as a reagent for detecting sulfhydryl groups in proteins, which is crucial for understanding protein structure and function .

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a building block for more complex organic molecules:

- Synthesis of Oligomers : The compound is involved in the synthesis of oligo(m-phenylene ethynylenes), which are important in materials science and nanotechnology .

- Precursor for Oxidizing Agents : It serves as a precursor in the preparation of compounds like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane, both of which are widely used oxidizing agents in synthetic organic chemistry .

Industrial Applications

The compound is also applied in industrial settings:

- Manufacture of Specialty Chemicals : It is used as a raw material for producing various industrial organic chemicals, contributing to the synthesis of specialty materials and pharmaceuticals .

Case Study 1: Antibacterial Properties

A study conducted by Yoon et al. (2019) investigated the antibacterial effects of halogenated benzoic acids, including this compound. The results indicated that the compound exhibited significant activity against several strains of bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Enzyme Inhibition

Research published by Li et al. (2016) demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to the compound's structural features, particularly the presence of iodine and hydroxyl groups.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-iodobenzoic acid involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. For example, its oxidation product, 2-Iodoxybenzoic acid, can oxidize alcohols to carbonyl compounds through a single electron transfer mechanism.

Comparación Con Compuestos Similares

4-Hydroxy-2-iodobenzoic acid can be compared with other similar compounds, such as:

2-Iodobenzoic acid: Lacks the hydroxyl group at the 4-position, making it less reactive in certain substitution reactions.

4-Iodobenzoic acid: Lacks the hydroxyl group at the 2-position, affecting its redox properties.

4-Hydroxybenzoic acid: Lacks the iodine atom, making it less versatile in synthetic applications.

The presence of both the hydroxyl and iodine groups in this compound makes it unique and valuable for various chemical transformations and applications.

Actividad Biológica

4-Hydroxy-2-iodobenzoic acid (also known as 4-hydroxy-2-iodobenzoate) is a compound that has garnered interest due to its diverse biological activities. This article explores the compound's properties, mechanisms of action, and potential applications in various fields, including pharmacology and environmental science.

- Chemical Formula : CHIO

- Molecular Weight : 236.02 g/mol

- Melting Point : Approximately 180 °C

Sources and Synthesis

This compound can be derived from natural sources such as certain plants or synthesized through chemical reactions involving iodobenzoic acid derivatives. Its structural characteristics allow it to participate in various biochemical interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of organisms such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 15.62 to 31.25 µg/mL, indicating its potential as an effective antimicrobial agent .

2. Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. It acts as a free radical scavenger, protecting cells from damage caused by reactive oxygen species (ROS). This property is particularly beneficial in preventing cellular aging and various diseases related to oxidative stress .

3. Cytotoxic Effects

Research has shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been tested against lung and liver cancer cells, demonstrating selective toxicity while sparing normal cells. The compound's ability to inhibit tumor growth suggests its potential role in cancer therapy .

4. Neuroprotective Effects

The compound has been reported to exhibit neuroprotective properties, making it a candidate for further research in neurodegenerative diseases. Its mechanism involves the inhibition of neuroinflammation and oxidative damage, which are critical factors in the progression of conditions such as Alzheimer's disease .

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It inhibits specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of harmful cells.

- Free Radical Scavenging : The hydroxyl group in its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Study : A study conducted by Kalinowska et al. demonstrated that derivatives of hydroxybenzoic acids, including this compound, showed strong antibacterial activity against E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics .

- Cytotoxicity Assessment : In vitro assays revealed that this compound selectively inhibited the growth of cancer cell lines while having minimal effects on normal cells, suggesting its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

4-hydroxy-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHAEKSMWKKPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.